6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
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Overview
Description
“6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” is a fluorinated heterocycle compound . It contains a benzisoxazole (a benzene-fused isoxazole), a piperidine, and a fluorine substituent . This compound is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone for the treatment of schizophrenia . It is also exploited as a molecular scaffold for antimicrobials, antidepressants, and anticancer drugs .
Synthesis Analysis
The synthesis of similar compounds has been described using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide involves the reaction of 6-fluoronicotinic acid with thiosemicarbazide to form 6-fluoro-N-(1,3,4-thiadiazol-2-yl)nicotinamide, which is then reacted with acetic anhydride to form 6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide.", "Starting Materials": [ "6-fluoronicotinic acid", "thiosemicarbazide", "acetic anhydride" ], "Reaction": [ "Step 1: 6-fluoronicotinic acid is reacted with thiosemicarbazide in the presence of a catalyst such as hydrochloric acid to form 6-fluoro-N-(1,3,4-thiadiazol-2-yl)nicotinamide.", "Step 2: 6-fluoro-N-(1,3,4-thiadiazol-2-yl)nicotinamide is then reacted with acetic anhydride in the presence of a base such as triethylamine to form 6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide.", "Step 3: The final product is purified using techniques such as recrystallization or column chromatography." ] } | |
CAS No. |
1339094-19-7 |
Molecular Formula |
C8H5FN4OS |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C8H5FN4OS/c9-6-2-1-5(3-10-6)7(14)12-8-13-11-4-15-8/h1-4H,(H,12,13,14) |
InChI Key |
PBIQYCBTTXTNPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NC2=NN=CS2)F |
Purity |
95 |
Origin of Product |
United States |
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